molecular formula C25H15Cl4NO4 B1264991 2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid

2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid

Cat. No. B1264991
M. Wt: 535.2 g/mol
InChI Key: RIBLCKIMIXLBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid is a member of quinolines, a dichlorobenzene, a monocarboxylic acid and a carboxylic ester. It contains a 2,6-dichlorobenzoyl group. It derives from a rac-lactic acid.

Scientific Research Applications

Carbonyl Reductase Inhibition

  • Oximino(2,6-dichlorophenyl)acetonitrile, a compound related to the 2,6-dichlorobenzoyl group, has been shown to be a potent inhibitor of the Carbonyl Reductase enzyme. This enzyme plays a role in developing resistance to anticancer treatments and creating cardiotoxic derivatives of anthracyclines used in medicine (Adu Amankrah et al., 2021).

Antimicrobial Properties

  • A series of sulfonamides bearing quinazolin-4(3H)ones, incorporating the 2,6-dichlorophenyl structure, were synthesized and exhibited notable antibacterial and antifungal activities. These compounds were tested against various Gram-positive and Gram-negative bacteria and fungi (Patel et al., 2010).

Role in Advanced Oxidation Processes

  • In studies related to wastewater treatment, derivatives of 2,4-dichlorophenoxyacetic acid, structurally similar to the query compound, were identified as intermediates in advanced oxidation processes using Fe3+/H2O2. These derivatives were explored for their potential in mineralizing pollutants (Sun & Pignatello, 1993).

Application in Herbicide Development

  • Compounds structurally related to 2,6-dichlorophenyl have been used in the development of herbicides. For instance, the ethyl ester of DPX-Y6202, a compound with a similar structure, has been effective in preventing seed formation in certain plant species (Richardson et al., 1987).

Antitumor Activity

  • The phenoxypropionic acid derivative XK469, which shares a structural resemblance with the query compound, has been effective in eradicating malignant cell types resistant to common antitumor agents. This derivative has shown promise in initiating autophagy in leukemia cells, an alternative to apoptosis in cancer treatment (Kessel et al., 2007).

Analytical Methods for Quality Control of Pharmaceuticals

  • Analytical methods have been developed for quality control of active pharmaceutical ingredients among derivatives of quinoline-3-propanoic acids, which are structurally related to the query compound. These methods are crucial for ensuring the quality of new antimicrobial drugs (Zubkov et al., 2016).

properties

Product Name

2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid

Molecular Formula

C25H15Cl4NO4

Molecular Weight

535.2 g/mol

IUPAC Name

2-(2,6-dichlorobenzoyl)oxy-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoic acid

InChI

InChI=1S/C25H15Cl4NO4/c26-15-3-1-4-16(27)22(15)20-10-8-14-11-13(7-9-19(14)30-20)12-21(24(31)32)34-25(33)23-17(28)5-2-6-18(23)29/h1-11,21H,12H2,(H,31,32)

InChI Key

RIBLCKIMIXLBMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(C=C2)C=C(C=C3)CC(C(=O)O)OC(=O)C4=C(C=CC=C4Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-{[2-(2,6-dichlorophenyl)-6-quinolinyl]methyl}-2-methoxy-2-oxoethyl 2,6-dichlorobenzoate 57 (0.113 g) in 10 ml THF are added, at 0° C., 1 ml of LiOH (1 M) and 0.5 ml of H2O2 (30%). The solution is then stirred at room temperature for 18 h. After addition of 10 ml KHSO4 (10%), the THF is evaporated. The aqueous phase is extracted with AcOEt (3×10 ml). The organic phases are washed with brine, dried over MgSO4 and evaporated under vacuum. The residue is triturated in pentane to give 2[(2,6-dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoic acid 93 as a white powder.
Name
1-{[2-(2,6-dichlorophenyl)-6-quinolinyl]methyl}-2-methoxy-2-oxoethyl 2,6-dichlorobenzoate
Quantity
0.113 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid
Reactant of Route 2
2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid
Reactant of Route 3
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2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid
Reactant of Route 4
2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid
Reactant of Route 5
2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid

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